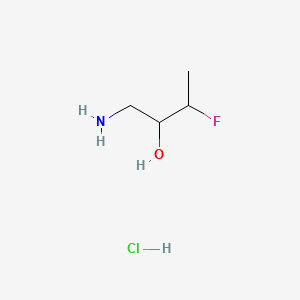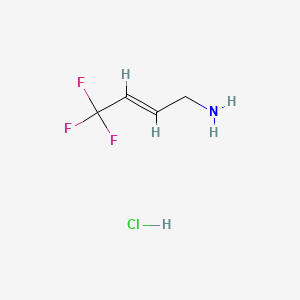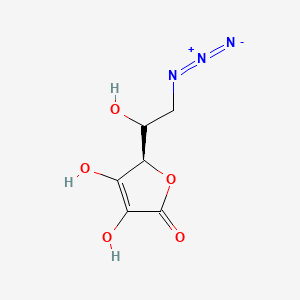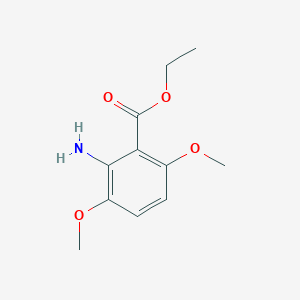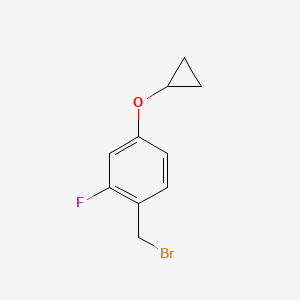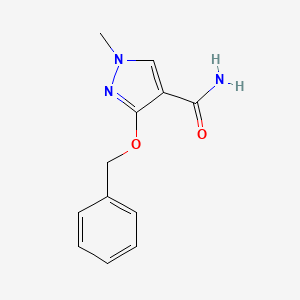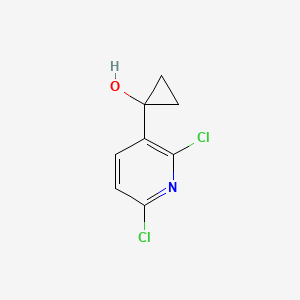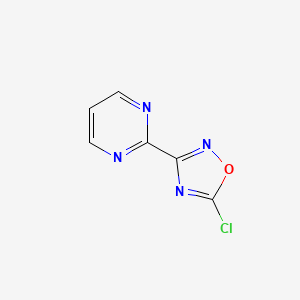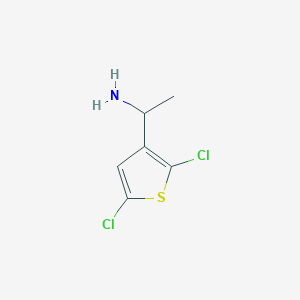
6-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene is an organic compound that features a bromomethyl group and a fluorine atom attached to an indene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene typically involves the bromination of a suitable precursor. One common method involves the bromination of 4-fluoro-2,3-dihydro-1H-indene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
6-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of a methyl group, altering the compound’s properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or ketones.
科学的研究の応用
6-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or liquid crystals.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
作用機序
The mechanism of action of 6-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene depends on its specific application and the target molecules it interacts with. In general, the bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target proteins or nucleic acids, potentially altering their function and activity.
類似化合物との比較
Similar Compounds
- 6-(bromomethyl)-4-chloro-2,3-dihydro-1H-indene
- 6-(bromomethyl)-4-methyl-2,3-dihydro-1H-indene
- 6-(bromomethyl)-4-iodo-2,3-dihydro-1H-indene
Uniqueness
6-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene is unique due to the presence of both a bromomethyl group and a fluorine atom. The fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity compared to its analogs. The combination of these functional groups makes it a versatile intermediate for various synthetic applications.
特性
分子式 |
C10H10BrF |
|---|---|
分子量 |
229.09 g/mol |
IUPAC名 |
6-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H10BrF/c11-6-7-4-8-2-1-3-9(8)10(12)5-7/h4-5H,1-3,6H2 |
InChIキー |
LTAHFJDBUDCYGF-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)C(=CC(=C2)CBr)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



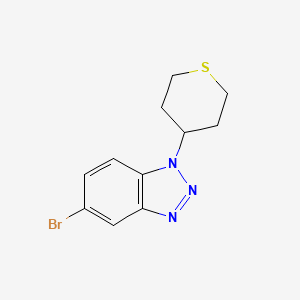
![3-(6-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B15316271.png)
